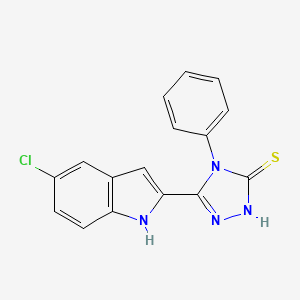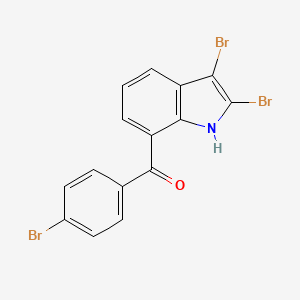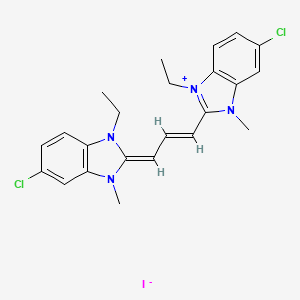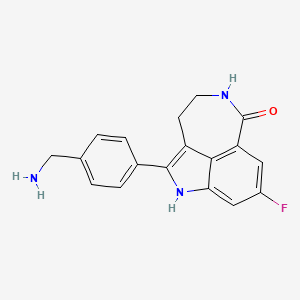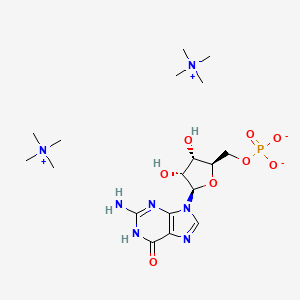
Tetramethylammonium guanosine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium guanosine 5'-monophosphate (TMAGMP) is a chemical compound that combines the properties of tetramethylammonium and guanosine 5'-monophosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: TMAGMP can be synthesized through a series of chemical reactions involving guanosine and tetramethylammonium salts
Industrial Production Methods: In an industrial setting, the production of TMAGMP involves large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: TMAGMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of TMAGMP, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
TMAGMP has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in nucleotide metabolism and cellular processes.
Medicine: Investigated for potential therapeutic uses, such as in gene therapy and drug delivery systems.
Industry: Employed in the development of new materials and biotechnological products.
Mechanism of Action
TMAGMP is compared with other similar compounds, such as guanosine monophosphate (GMP) and other nucleotide derivatives. Its uniqueness lies in the presence of the tetramethylammonium group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Guanosine monophosphate (GMP)
Adenosine monophosphate (AMP)
Cytidine monophosphate (CMP)
Uridine monophosphate (UMP)
This comprehensive overview provides a detailed understanding of Tetramethylammonium guanosine 5'-monophosphate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89999-10-0 |
|---|---|
Molecular Formula |
C18H36N7O8P |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C10H14N5O8P.2C4H12N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;2*1-5(2,3)4/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1-4H3/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
BZINBGDEHSDKAT-LGVAUZIVSA-L |
Isomeric SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


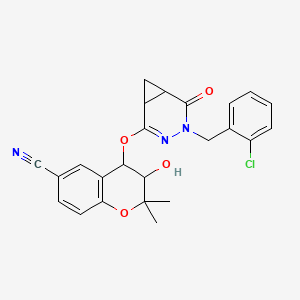
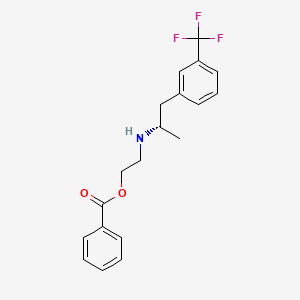
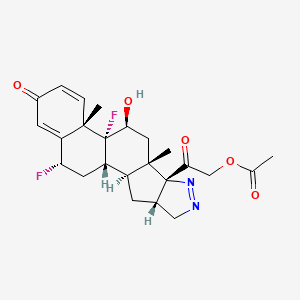

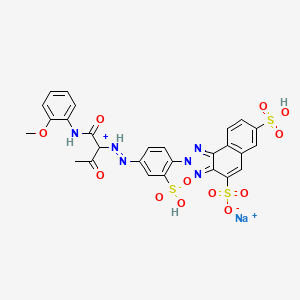
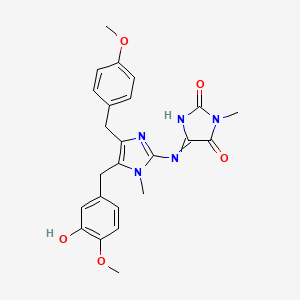
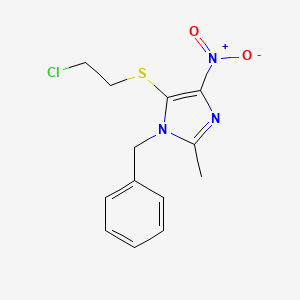
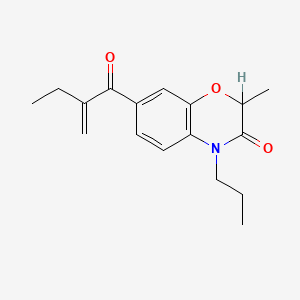
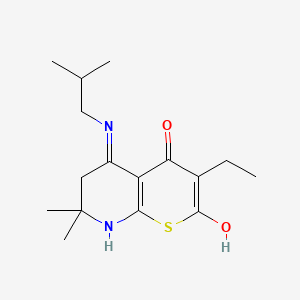
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
